(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride
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Description
(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.1026065 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NMR Crystallography Studies
The compound's crystal structure has been determined and compared with its derivatives using NMR crystallography. This study highlights its use in structural analysis and molecular dynamics investigations (Jaworska et al., 2012).
Synthesis and Scale-Up for Prostaglandin Antagonists
This compound has been synthesized diastereoselectively as a key intermediate in the development of the novel prostaglandin D2 receptor antagonist S-5751. The study emphasizes its importance in drug synthesis and large-scale production (Hida et al., 2009).
Enantiomeric β-Lactams Synthesis
Used in the synthesis of enantiomeric β-lactams through Ugi four-center three-component reactions, this compound demonstrates its versatility in creating structurally complex and diverse molecular architectures (Szakonyi et al., 2010).
Applications in Circular Dichroism Studies
The compound and its derivatives have been utilized in the study of circular dichroism, offering insights into the stereochemical aspects of molecular structures (Lightner & Crist, 1985).
Role in Chiral Auxiliary Synthesis
It serves as a starting material for synthesizing chiral auxiliaries, crucial in asymmetric synthesis and chiral resolution processes (Ishizuka et al., 1990).
Properties
IUPAC Name |
(1R,2R,3R,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-10(2)5-3-6(9(12)13)8(11)7(10)4-5;/h5-8H,3-4,11H2,1-2H3,(H,12,13);1H/t5-,6+,7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVZSIXHDXOKQI-COMQYEOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)N)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@H]([C@@H]([C@@H]1C2)N)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027343-52-7 |
Source
|
Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 2-amino-6,6-dimethyl-, hydrochloride (1:1), (1R,2R,3R,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027343-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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